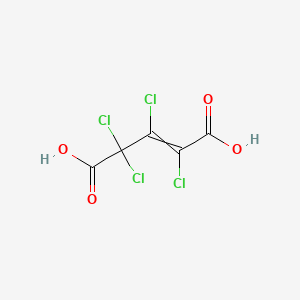
Tetrachloroglutaconic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrachloroglutaconic acid is a chlorinated derivative of glutaconic acid, characterized by the presence of four chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrachloroglutaconic acid can be synthesized through the chlorination of glutaconic acid. The reaction typically involves the use of chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions. The reaction proceeds via electrophilic substitution, where chlorine atoms replace hydrogen atoms on the glutaconic acid molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient chlorination. The process requires careful monitoring of reaction parameters to achieve high yield and purity. Post-reaction, the product is purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: Tetrachloroglutaconic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrachloroglutaric acid using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield less chlorinated derivatives or dechlorinated products, depending on the reducing agent used.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed:
Oxidation: Tetrachloroglutaric acid.
Reduction: Dichloroglutaconic acid or glutaconic acid.
Substitution: Hydroxyglutaconic acid or aminoglutaconic acid.
Scientific Research Applications
Tetrachloroglutaconic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of tetrachloroglutaconic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can disrupt metabolic pathways and affect cellular functions. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Tetrachloroglutaconic acid can be compared with other chlorinated organic acids, such as:
Trichloroglutaconic acid: Contains three chlorine atoms and exhibits similar but less pronounced chemical properties.
Pentachloroglutaconic acid: Contains five chlorine atoms and is more reactive due to the higher degree of chlorination.
Uniqueness: this compound is unique due to its specific chlorination pattern, which imparts distinct chemical reactivity and potential applications. Its balance of chlorination makes it a versatile compound for various scientific and industrial uses.
Properties
CAS No. |
40015-48-3 |
|---|---|
Molecular Formula |
C5H2Cl4O4 |
Molecular Weight |
267.9 g/mol |
IUPAC Name |
2,3,4,4-tetrachloropent-2-enedioic acid |
InChI |
InChI=1S/C5H2Cl4O4/c6-1(3(10)11)2(7)5(8,9)4(12)13/h(H,10,11)(H,12,13) |
InChI Key |
GIEYXHDTMLXSKG-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(C(=O)O)(Cl)Cl)Cl)(C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbonyl dichloride;4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol](/img/structure/B14652448.png)
![1,2,3,4-Tetrahydrobenzo[f]quinoline](/img/structure/B14652452.png)
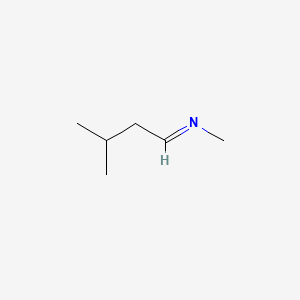
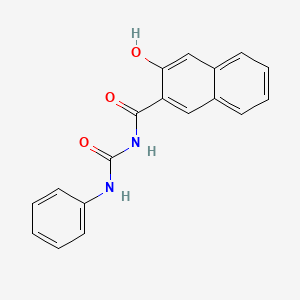
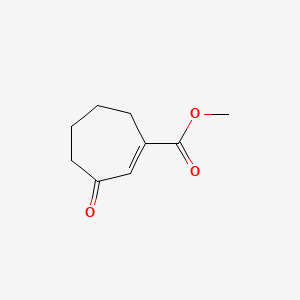

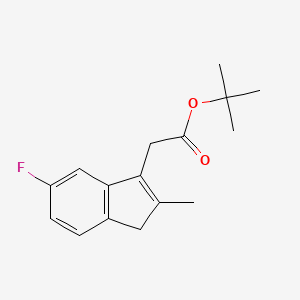

![Diethyl [1-(furan-2-yl)-2-methylpropyl]phosphonate](/img/structure/B14652471.png)
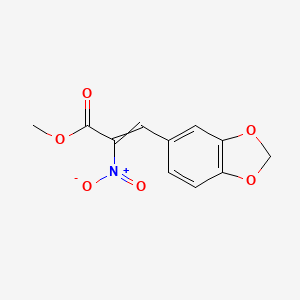

![N,N-Diethyl-2-methyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14652487.png)
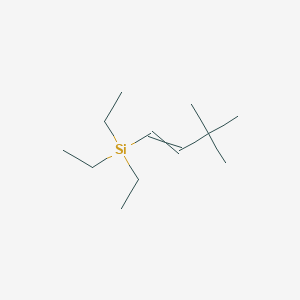
![Pyridine, 3,3'-(1a,2,7,7a-tetrahydro-1,2,7-metheno-1H-cyclopropa[b]naphthalene-1,8-diyl)bis-](/img/structure/B14652507.png)
